molecular formula C8H11NO B070056 2-Amino-5-ethylphenol CAS No. 182499-90-7

2-Amino-5-ethylphenol

Cat. No.: B070056
CAS No.: 182499-90-7
M. Wt: 137.18 g/mol
InChI Key: VBCFPAKCBOGUBW-UHFFFAOYSA-N
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Description

2-Amino-5-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical processes and industries, including the synthesis of dyes, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-ethylphenol can be synthesized through several methods. One common approach involves the selective hydrodeoxygenation of acetophenone derivatives using a bimetallic iron ruthenium catalyst. This method allows for the deoxygenation of the side-chain without hydrogenation of the aromatic ring . Another method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups .

Industrial Production Methods

In industrial settings, this compound is often produced through the direct alkylation of phenols with alkenes. This method, however, may suffer from poor selectivity due to various side-reactions, including over-alkylation and isomerization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted phenols, and various derivatives used in further chemical synthesis.

Scientific Research Applications

2-Amino-5-ethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, it can chelate metal ions that trigger oxidative stress and inhibit enzymes involved in ROS formation .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar in structure but lacks the ethyl group at the fifth position.

    4-Amino-2-ethylphenol: The amino and ethyl groups are positioned differently on the benzene ring.

    2-Amino-4-ethylphenol: Another positional isomer with the ethyl group at the fourth position.

Uniqueness

2-Amino-5-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical behaviors .

Properties

IUPAC Name

2-amino-5-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFPAKCBOGUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405691
Record name 2-Amino-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182499-90-7
Record name 2-Amino-5-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182499-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182499-90-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-nitro-5-ethylphenol(1 g, 6.4 mmol) in methanol(250 mL) was added 10% Pd/C (100 mg). The mixture was flushed with argon, then hydrogen was bubbled through the solution for 10 min. and a hydrogen atmosphere was maintained at balloon pressure overnight. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated and chromatography of the resulting solid on silica gel (5% MeOH/CH2Cl2) gave the desired product(750 mg, 91%). 1H NMR (CD3OD): d 6.41-6.17 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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